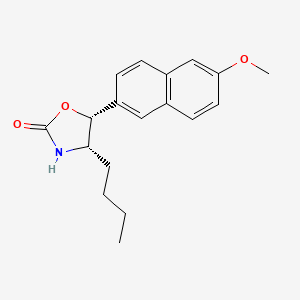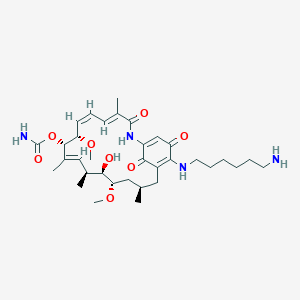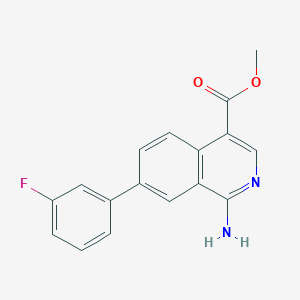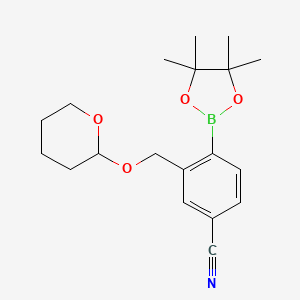
3-Methyl-6-(tributylstannyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-(tributylstannyl)pyridazine is an organotin compound with the molecular formula C17H32N2Sn and a molecular weight of 383.16 g/mol . This compound is a derivative of pyridazine, a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 2 of the six-membered ring. The presence of the tributylstannyl group makes it a valuable intermediate in organic synthesis, particularly in the field of organometallic chemistry.
Preparation Methods
The synthesis of 3-Methyl-6-(tributylstannyl)pyridazine typically involves the stannylation of a pyridazine derivative. One common method includes the reaction of 3-methylpyridazine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group .
Chemical Reactions Analysis
3-Methyl-6-(tributylstannyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions, such as the Stille coupling.
Oxidation and Reduction: The stannyl group can be oxidized to form tin oxides or reduced to form tin hydrides under specific conditions.
Scientific Research Applications
3-Methyl-6-(tributylstannyl)pyridazine has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various pyridazine derivatives through cross-coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules with potential therapeutic applications.
Material Science: It is employed in the preparation of organometallic materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(tributylstannyl)pyridazine primarily involves its role as a reagent in organic synthesis. The tributylstannyl group acts as a nucleophile, participating in cross-coupling reactions to form new carbon-carbon bonds. The palladium-catalyzed Stille coupling is a notable example, where the compound reacts with organohalides to produce substituted pyridazines .
Comparison with Similar Compounds
3-Methyl-6-(tributylstannyl)pyridazine can be compared with other stannylated pyridazine derivatives, such as:
2-(Tributylstannyl)pyrimidine: Used in the preparation of ketones through palladium-catalyzed coupling with thiol esters.
4-(Tributylstannyl)pyridazine: Another derivative used in similar cross-coupling reactions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions.
Properties
CAS No. |
446286-08-4 |
|---|---|
Molecular Formula |
C17H32N2Sn |
Molecular Weight |
383.2 g/mol |
IUPAC Name |
tributyl-(6-methylpyridazin-3-yl)stannane |
InChI |
InChI=1S/C5H5N2.3C4H9.Sn/c1-5-3-2-4-6-7-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; |
InChI Key |
LTUBNFPAMQQBDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NN=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[2-(Trimethylsilyl)ethyl][1,1'-biphenyl]-2-yl}ethan-1-one](/img/structure/B11832675.png)
![[(1S)-6-chloro-1-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-yl]methyl 4-bromobenzoate](/img/structure/B11832687.png)
![1-Ethyl-2,2,2-trimethyl-1-phenyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B11832690.png)
![1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-](/img/structure/B11832691.png)
![(4aS,6aR,6bS,13aS,15aR,15bR)-methyl 2,2,6a,6b,9,9,13a-heptamethyl-15-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,13,13a,15,15a,15b-octadecahydropiceno[2,3-d]isoxazole-4a-carboxylate](/img/structure/B11832705.png)






![5-(Benzenesulfonyl)-7-bromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11832739.png)

![Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11832747.png)
